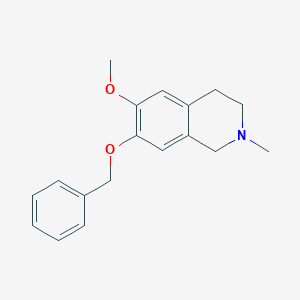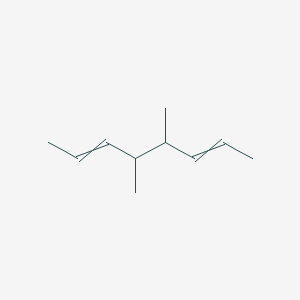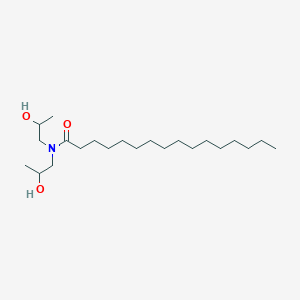
Hexadecanamide, N,N-bis(2-hydroxypropyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hexadecanamide, N,N-bis(2-hydroxypropyl)-, also known as N,N-bis(2-hydroxypropyl)hexadecanamide (BHDA), is a synthetic amide compound that has gained significant attention in the scientific community due to its potential applications in various fields. BHDA is a white crystalline solid that is soluble in water and organic solvents. It has a molecular formula of C22H45NO3 and a molecular weight of 383.60 g/mol.
Wirkmechanismus
The mechanism of action of BHDA is not fully understood, but it is believed to exert its effects through the modulation of various signaling pathways. BHDA has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It also modulates the activity of the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor involved in the regulation of glucose and lipid metabolism.
Biochemische Und Physiologische Effekte
BHDA has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have demonstrated that BHDA can inhibit the proliferation of cancer cells and induce apoptosis. It has also been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). In animal models, BHDA has been shown to improve cognitive function and reduce amyloid beta accumulation in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
BHDA has several advantages as a research tool. It is a highly pure compound that is easily synthesized and has low toxicity. It is also soluble in both water and organic solvents, making it suitable for a wide range of applications. However, BHDA has some limitations, including its relatively high cost and limited availability.
Zukünftige Richtungen
There are several potential future directions for research on BHDA. One area of interest is the development of BHDA-based drug delivery systems for the targeted delivery of therapeutic agents. Another area of interest is the investigation of the potential use of BHDA as a neuroprotective agent for the treatment of neurodegenerative diseases. Additionally, further studies are needed to fully elucidate the mechanism of action of BHDA and its potential applications in other fields, such as material science.
Synthesemethoden
BHDA can be synthesized through a two-step process involving the reaction of hexadecanoyl chloride with diethanolamine, followed by the reaction of the resulting product with propylene oxide. This method yields a high purity product with a yield of approximately 70%.
Wissenschaftliche Forschungsanwendungen
BHDA has been extensively studied for its potential applications in various fields, including biomedical research, drug delivery, and material science. In biomedical research, BHDA has been shown to exhibit anti-inflammatory, anti-tumor, and neuroprotective properties. It has also been investigated as a potential therapeutic agent for the treatment of Alzheimer's disease and Parkinson's disease.
Eigenschaften
CAS-Nummer |
16516-37-3 |
|---|---|
Produktname |
Hexadecanamide, N,N-bis(2-hydroxypropyl)- |
Molekularformel |
C22H45NO3 |
Molekulargewicht |
371.6 g/mol |
IUPAC-Name |
N,N-bis(2-hydroxypropyl)hexadecanamide |
InChI |
InChI=1S/C22H45NO3/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22(26)23(18-20(2)24)19-21(3)25/h20-21,24-25H,4-19H2,1-3H3 |
InChI-Schlüssel |
IFQXKLVYFJPBNF-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCC(=O)N(CC(C)O)CC(C)O |
Kanonische SMILES |
CCCCCCCCCCCCCCCC(=O)N(CC(C)O)CC(C)O |
Andere CAS-Nummern |
16516-37-3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



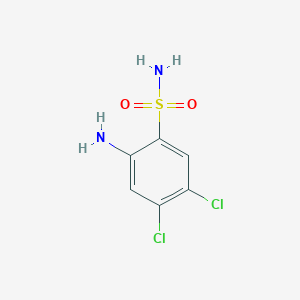
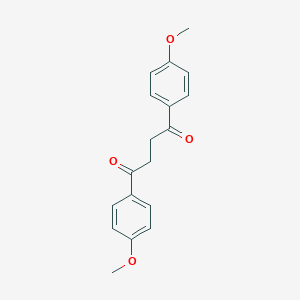

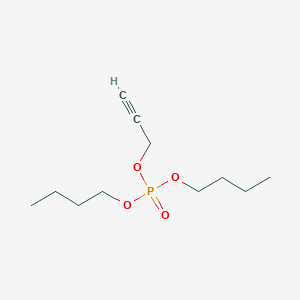
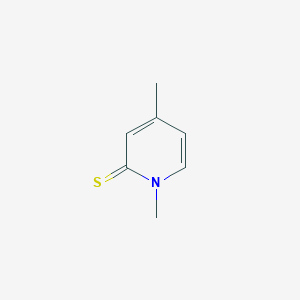
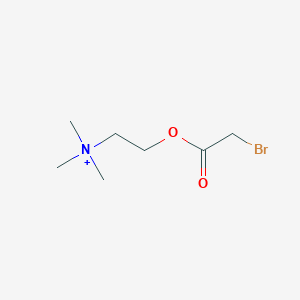


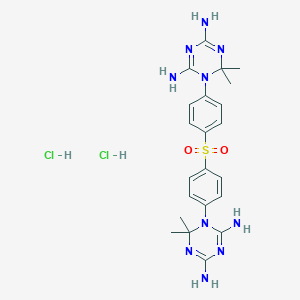
![[5-Hydroxy-4-(hydroxymethyl)-6-methyl-3-pyridyl]methyl nicotinate](/img/structure/B98852.png)
